molecular formula C6H4BrN5S B6206554 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1516947-99-1

5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6206554
CAS No.: 1516947-99-1
M. Wt: 258.10 g/mol
InChI Key: MQWANWBSQIXNRJ-UHFFFAOYSA-N
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Description

5-(5-Bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyrimidine with 1,2,4-triazole-3-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The thiol group in the triazole ring can be oxidized to form disulfides or reduced to form the corresponding thiolate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiolates or reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its thiol and bromopyrimidine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, making it a candidate for drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-amino-2-(5-bromopyrimidin-2-yl)thiophene-3-carbonitrile with sodium azide in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "5-amino-2-(5-bromopyrimidin-2-yl)thiophene-3-carbonitrile", "sodium azide", "copper catalyst" ], "Reaction": [ "Step 1: Dissolve 5-amino-2-(5-bromopyrimidin-2-yl)thiophene-3-carbonitrile in a suitable solvent.", "Step 2: Add sodium azide and a copper catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent and dry to obtain the desired product." ] }

CAS No.

1516947-99-1

Molecular Formula

C6H4BrN5S

Molecular Weight

258.10 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H4BrN5S/c7-3-1-8-4(9-2-3)5-10-6(13)12-11-5/h1-2H,(H2,10,11,12,13)

InChI Key

MQWANWBSQIXNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NC(=S)NN2)Br

Purity

95

Origin of Product

United States

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